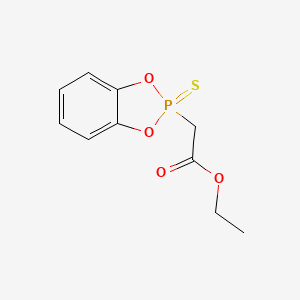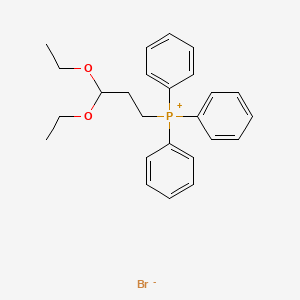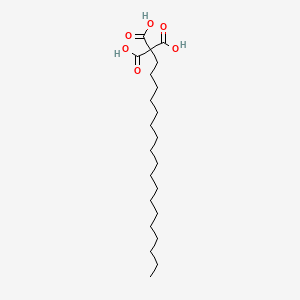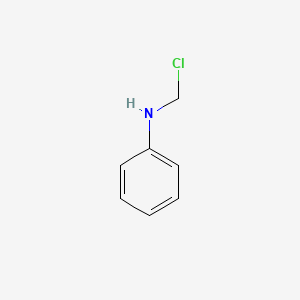
1,1,1-Tris(methylsulfanyl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Tris(methylsulfanyl)propane is an organic compound with the molecular formula C6H14S3 It is characterized by the presence of three methylsulfanyl groups attached to a central propane backbone
Preparation Methods
The synthesis of 1,1,1-Tris(methylsulfanyl)propane typically involves the reaction of propane-1,1,1-triol with methylthiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the efficient formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1,1,1-Tris(methylsulfanyl)propane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to the corresponding sulfides. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The methylsulfanyl groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles. Typical reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while further oxidation can produce sulfones.
Scientific Research Applications
1,1,1-Tris(methylsulfanyl)propane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound’s ability to undergo oxidation and reduction reactions makes it useful in studying redox processes in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting oxidative stress-related diseases.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance performance and stability.
Mechanism of Action
The mechanism by which 1,1,1-Tris(methylsulfanyl)propane exerts its effects involves its ability to participate in redox reactions. The methylsulfanyl groups can be oxidized to sulfoxides and sulfones, which can then interact with various molecular targets. These interactions can modulate the activity of enzymes and other proteins involved in redox signaling pathways.
Comparison with Similar Compounds
1,1,1-Tris(methylsulfanyl)propane can be compared to other similar compounds, such as:
1,1,1-Tris(hydroxymethyl)propane: This compound has hydroxyl groups instead of methylsulfanyl groups. It is commonly used as a precursor in the synthesis of polyols and resins.
1,1,1-Tris(ethylsulfanyl)propane: Similar to this compound, but with ethylsulfanyl groups. It exhibits different reactivity and physical properties due to the longer alkyl chains.
Properties
CAS No. |
83994-43-8 |
|---|---|
Molecular Formula |
C6H14S3 |
Molecular Weight |
182.4 g/mol |
IUPAC Name |
1,1,1-tris(methylsulfanyl)propane |
InChI |
InChI=1S/C6H14S3/c1-5-6(7-2,8-3)9-4/h5H2,1-4H3 |
InChI Key |
GKSOUUBDROVGHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(SC)(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)
![Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate](/img/structure/B14404059.png)
![5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14404063.png)

![Butyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14404076.png)


![N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14404091.png)

![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)

